1-(7-ACETYL-5-NITRO-1,3,7-TRIAZA-BICYCLO(3.3.1)NON-3-YL)-ETHANONE
Description
The compound 1-(7-acetyl-5-nitro-1,3,7-triaza-bicyclo[3.3.1]non-3-yl)-ethanone features a bicyclo[3.3.1]nonane core modified with a triaza backbone, acetyl groups, and a nitro substituent. The nitro and acetyl groups may influence electronic properties, solubility, and interactions with biological targets, as seen in structurally related antimicrobial and pharmaceutical agents.
Properties
IUPAC Name |
1-(7-acetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-8(15)12-4-10(14(17)18)3-11(6-12)7-13(5-10)9(2)16/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOURCWQMNISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354866 | |
| Record name | 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32516-00-0 | |
| Record name | 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(7-Acetyl-5-nitro-1,3,7-triaza-bicyclo(3.3.1)non-3-yl)-ethanone (CAS Number: 32516-00-0) is a complex organic compound belonging to the class of triazabicyclo compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₀H₁₆N₄O₄
- Molecular Weight : 244.26 g/mol
- Physical State : Solid
- Melting Point : 130 °C
Synthesis
The synthesis of this compound typically involves the reaction of various precursors in controlled conditions to yield the target compound. The process often utilizes acetylation and nitration steps to introduce the acetyl and nitro groups into the bicyclic framework.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating various derivatives found that certain triazole-based compounds had potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Streptococcus mutans | Effective inhibition |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential of this compound as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the specific mechanisms involved.
Study on Anticancer Activity
In a notable case study, researchers evaluated the effects of this compound on human cancer cell lines. The study reported a dose-dependent reduction in cell viability across several types of cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors.
Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound. Results indicated that it could scavenge free radicals effectively, which is crucial for preventing cellular damage associated with oxidative stress.
Scientific Research Applications
Chemical Properties and Structure
This compound, with the molecular formula , features a triaza-bicyclo framework that enhances its interaction with biological targets. The presence of the acetyl and nitro groups further modifies its reactivity and solubility, making it suitable for various synthetic pathways and applications.
Anticancer Activity
Research indicates that compounds similar to 1-(7-acetyl-5-nitro-1,3,7-triaza-bicyclo(3.3.1)non-3-yl)-ethanone exhibit significant anticancer properties. For instance, derivatives of triazole and bicyclic compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, similar to other triazole derivatives that have been extensively studied for their effectiveness against bacteria and fungi . The nitro group is often associated with increased antimicrobial potency, making this compound a candidate for further exploration in this area.
Neuropharmacological Effects
Research has highlighted the affinity of bicyclic compounds for neurotransmitter receptors, suggesting possible applications in treating neurological disorders . The dopaminergic activity of related compounds indicates that this compound may also interact with dopamine receptors, potentially aiding in the treatment of conditions like Parkinson's disease.
Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows it to be used as a precursor in the development of pharmaceuticals and agrochemicals .
Development of Metal Chelators
Due to its nitrogen-rich structure, this compound can be modified to create metal chelators that are crucial in catalysis and environmental remediation . These chelators can bind metal ions effectively, making them useful in various industrial applications.
Case Study 1: Anticancer Research
A study explored the synthesis of triazole derivatives from related bicyclic compounds, demonstrating their anticancer potential through in vitro assays against breast cancer cell lines. The results showed significant cytotoxicity correlated with structural modifications similar to those found in this compound .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized several derivatives based on the bicyclic framework of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings indicated promising results, particularly with compounds containing nitro groups .
Chemical Reactions Analysis
Nitration and Derivatization
Compound A ’s nitro group at position 5 is a key reactive site. Nitration reactions in bicyclo[3.3.1]nonane derivatives typically involve electrophilic substitution or nitro-group activation:
The acetyl groups at positions 3 and 7 can undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives, though this has not been explicitly documented for Compound A .
Thermal Decomposition
Thermal stability studies of nitro-functionalized bicyclo compounds reveal two pathways:
For Compound A , decomposition likely follows similar pathways due to structural parallels with 3,7-dinitro analogs .
Cycloaddition and Ring-Opening Reactions
The bicyclo[3.3.1]nonane scaffold participates in 1,3-dipolar cycloadditions, as observed in related systems :
Ring-opening via acid hydrolysis (e.g., HCl/EtOH) could yield linear diamines, though experimental data for Compound A remains speculative.
Functional Group Interconversion
The acetyl groups enable nucleophilic substitution or condensation reactions:
Biological and Catalytic Interactions
While Compound A ’s bioactivity is unreported, structurally similar bicyclo compounds exhibit α7-nicotinic receptor binding and catalytic roles in oxidation reactions . For example:
| Application | System | Activity/Outcome |
|---|---|---|
| Receptor Binding | α7-nicotinic receptors | EC₅₀ values in nM range . |
| Oxidation Catalysis | Mn complexes | Enhanced substrate conversion |
Comparison with Similar Compounds
Bicyclic Derivatives with Antibacterial Activity
Compounds such as 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanones (e.g., 5a–e) share functional similarities with the target compound, including nitro and acetyl groups. These derivatives exhibit potent antibacterial activity against Staphylococcus aureus, with MIC values ranging from 4–32 µg/mL . Key comparisons include:
The nitro group in both compounds may enhance antibacterial activity through electron-withdrawing effects, while acetyl groups improve solubility. However, the triaza-bicyclo core of the target compound could offer enhanced metabolic stability compared to oxadiazoles.
Pharmaceutical Azabicyclo Compounds
Granisetron Hydrochloride, a 9-azabicyclo[3.3.1]nonane derivative, is an antiemetic drug. While structurally distinct (lacking nitro/acetyl groups), its bicyclic framework highlights the importance of ring rigidity in receptor binding. Key differences:
Fragrance-Related Ethanones
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) ethanone (OTNE) is a fragrance ingredient regulated by IFRA due to sensitization risks . Unlike the target compound, OTNE lacks heteroatoms in its bicyclic system, emphasizing divergent applications (pharmaceutical vs. cosmetic).
Structural Analogs from Diazabicyclo Systems
Compounds like 3,7-diacetyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one () share the bicyclo[3.3.1] framework but differ in substituents:
| Feature | Target Compound | 3,7-Diacetyl Analog |
|---|---|---|
| Nitrogen Atoms | 1,3,7-Triaza | 3,7-Diaza |
| Substituents | Acetyl, nitro | Diacetyl, methyl, phenyl |
| Potential Reactivity | Nitro group may confer toxicity | Phenyl group enhances lipophilicity |
Data Tables
Table 1: Drug-Likeness Parameters Comparison
| Compound | Molecular Weight | TPSA (Ų) | % ABS | Lipinski Compliance |
|---|---|---|---|---|
| Target Compound | ~350 (estimated) | ~120 | ~50% | Likely compliant |
| 1,3,4-Oxadiazole 5d | 332.3 | 98.7 | 58% | Yes |
| Granisetron | 348.87 | 61.4 | 75% | Yes |
TPSA: Topological Polar Surface Area; % ABS: Absorption Percentage
Q & A
Q. What are the standard protocols for synthesizing bicyclic triaza compounds like 1-(7-acetyl-5-nitro-1,3,7-triaza-bicyclo[3.3.1]non-3-yl)-ethanone?
A common method involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours, followed by recrystallization from ethanol/chloroform (1:1) to isolate the product . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of ketone to hydrazine) and solvent purity. Variations in reaction time or temperature may lead to side products, so reproducibility requires strict adherence to published protocols .
Q. How is structural characterization performed for nitro-substituted bicyclic triaza compounds?
Characterization typically combines:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .
- NMR spectroscopy (¹H and ¹³C) to resolve bicyclic scaffold protons (e.g., bridgehead protons at δ 3.3–4.0 ppm) and substituent environments .
- Mass spectrometry for molecular ion confirmation (e.g., using electron ionization at 70 eV) .
Cross-validation with X-ray crystallography (when feasible) ensures unambiguous structural assignments .
Q. What solvent systems are optimal for recrystallizing nitro-functionalized bicyclic compounds?
Ethanol/chloroform (1:1) is widely used due to its polarity gradient, which aids in removing unreacted precursors while preserving nitro-group stability . For thermally sensitive analogs, low-temperature recrystallization in dimethylformamide (DMF)/ethanol mixtures may prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for bicyclic triaza compounds?
Contradictions (e.g., unexpected NOE effects in NMR or IR band splitting) often arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable-temperature NMR to assess dynamic equilibria in the bicyclic scaffold .
- Chromatographic purification (e.g., HPLC with C18 columns) to isolate isomers or byproducts .
- Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental data .
Q. What experimental design limitations affect reproducibility in bicyclic compound synthesis?
Critical limitations include:
- Sample degradation : Nitro groups may decompose under prolonged heating (>6 hours) or in acidic conditions .
- Solvent matrix effects : Organic degradation in waste matrices (e.g., sewage analogs) can alter reaction pathways during scale-up .
- Batch variability : Minor impurities in hydrazine hydrate (>98% purity required) can lead to inconsistent yields .
Solutions include using continuous cooling systems for long reactions and validating reagent purity via GC-MS .
Q. How can researchers design stability studies for nitro-functionalized bicyclic compounds under varying pH and temperature?
A robust protocol involves:
Accelerated degradation tests : Expose the compound to pH 2–12 buffers at 40–60°C for 24–72 hours .
Analytical monitoring : Track nitro group integrity via HPLC-UV (λ = 254 nm) and quantify degradation products using LC-MS .
Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What strategies are effective for synthesizing structural analogs of 1-(7-acetyl-5-nitro-1,3,7-triaza-bicyclo[3.3.1]non-3-yl)-ethanone?
- Scaffold diversification : Replace the acetyl group with trifluoroacetyl or benzoyl moieties via nucleophilic acyl substitution .
- Nitro group modification : Reduce nitro to amine using H₂/Pd-C for biological activity studies .
- Bicyclic core variation : Introduce methyl or ethyl substituents at the 3,7-positions to study steric effects on reactivity .
Methodological Challenges and Data Analysis
Q. How should researchers address low yields in multi-step syntheses of bicyclic triaza compounds?
- Intermediate trapping : Use quenching agents (e.g., sodium bicarbonate) to stabilize reactive intermediates .
- Byproduct analysis : Perform TLC or GC-MS at each step to identify bottlenecks (e.g., hydrolysis of nitro groups) .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps .
Q. What computational tools are recommended for predicting synthetic routes to bicyclic triaza analogs?
- Retrosynthesis algorithms : Tools like Pistachio or Reaxys prioritize routes based on template relevance and plausibility scores (>0.01 threshold) .
- DFT calculations : Predict regioselectivity in nitro-group substitutions (e.g., electrophilic vs. radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
